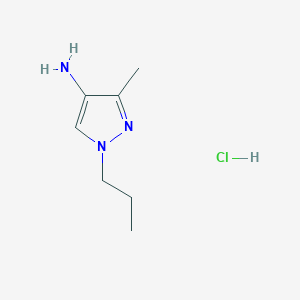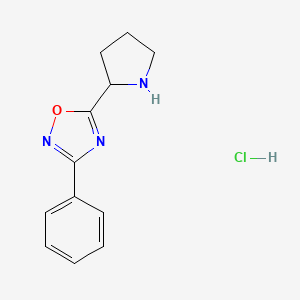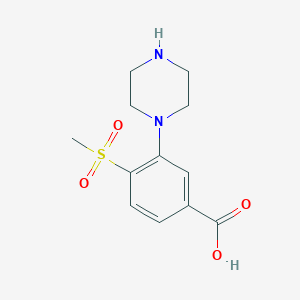
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular weight of 175.66 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H . This indicates the presence of a chlorine atom (Cl), a pyrazole ring, and various carbon ©, hydrogen (H), and nitrogen (N) atoms in the structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 175.66 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
A study by Titi et al. (2020) explored the synthesis of various pyrazole derivatives, including 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride. They investigated the structural identification of these compounds using techniques such as FT-IR, UV-visible, and proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).
2. Application in Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
The same study by Titi et al. (2020) also highlighted the possible application of this compound in antitumor, antifungal, and antibacterial pharmacophore sites. This was determined through theoretical physical and chemical properties calculations, suggesting the compound's relevance in medicinal chemistry (Titi et al., 2020).
3. Use in Heterocyclic Chemistry
Research by Koyioni et al. (2014) demonstrated the reaction of 1H-pyrazol-5-amines, including this compound, with 4,5-dichloro-1,2,3-dithiazolium chloride. This study contributed to the understanding of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, highlighting the compound's importance in heterocyclic chemistry and its potential for generating new molecular structures (Koyioni et al., 2014).
4. Role in Corrosion Inhibition
A study by Herrag et al. (2007) investigated pyrazole derivatives, including this compound, as corrosion inhibitors for steel in hydrochloric acid. This research showed the compound's potential in industrial applications, particularly in reducing corrosion rates and offering protection to metal surfaces (Herrag et al., 2007).
5. Exploring Chemical Reactivity and Molecular Structure
Research by Szlachcic et al. (2020) involved analyzing the molecular structure of pyrazole derivatives, including this compound, through combined XRD and DFT studies. This study provided insights into the impact of intramolecular hydrogen bonding on the reductive cyclization process in these compounds, contributing to the understanding of their chemical reactivity and structure (Szlachcic et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, which are largely dependent on their specific interactions with biological targets .
Result of Action
Some pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLBXACCDFJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)

![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)
![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)






![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)


